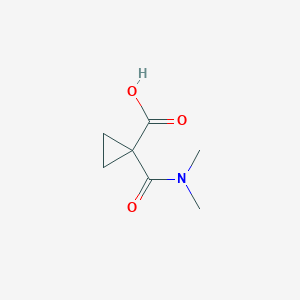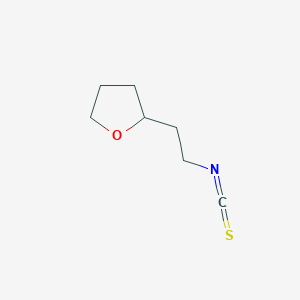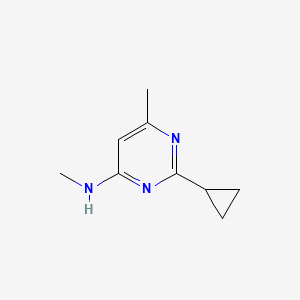
1-(Piperidin-4-ylmethyl)imidazolidin-2-on
Übersicht
Beschreibung
“1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is 1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“1-(Piperidin-4-ylmethyl)imidazolidin-2-one” is a solid substance at room temperature .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird diese Verbindung aufgrund ihres Potenzials als Vorläufer bei der Synthese verschiedener pharmazeutischer Wirkstoffe untersucht. Ihre Struktur ist für Modifikationen geeignet, die zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen können .
Organische Synthese
„1-(Piperidin-4-ylmethyl)imidazolidin-2-on“ dient als vielseitiges Zwischenprodukt in der organischen Synthese. Es ist besonders nützlich bei der Synthese von Imidazolidin-2-onen, die wertvolle Gerüste bei der Herstellung einer breiten Palette organischer Moleküle sind .
Medizinische Chemie
In der medizinischen Chemie spielen Derivate dieser Verbindung eine wichtige Rolle bei der Entwicklung von Enzymhemmern und Rezeptormodulatoren. Es ist ein wichtiger Baustein bei der Herstellung von Verbindungen, die mit biologischen Systemen interagieren können, um Krankheiten zu behandeln .
Biochemie
Biochemisch kann es zur Untersuchung von Protein-Wechselwirkungen und Enzymkintiken verwendet werden. Seine Einarbeitung in größere Biomoleküle kann helfen, die Struktur-Funktions-Beziehungen innerhalb komplexer biologischer Systeme zu klären .
Landwirtschaft
Obwohl direkte Anwendungen in der Landwirtschaft nicht umfassend dokumentiert sind, könnten Verbindungen wie „this compound“ aufgrund ihrer strukturellen Vielseitigkeit und Reaktivität für ihre potenzielle Verwendung bei der Entwicklung von Pflanzenschutzmitteln wie Pestiziden oder Herbiziden untersucht werden .
Materialwissenschaften
In der Materialwissenschaft könnte diese Verbindung auf ihre potenzielle Verwendung bei der Herstellung neuer Polymere oder als Monomer in Polymerisationsreaktionen untersucht werden. Ihre einzigartigen chemischen Eigenschaften könnten zur Entwicklung von Materialien mit bestimmten gewünschten Eigenschaften beitragen .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H303, H315, H319, and H335, suggesting that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
As for future directions, the potential applications and research directions for “1-(Piperidin-4-ylmethyl)imidazolidin-2-one” would depend on its chemical properties and reactivity. Given its structural similarity to other imidazolidin-2-ones, it could be of interest in the development of pharmaceuticals, as a chiral auxiliary in asymmetric transformations, or as an intermediate in organic syntheses .
Biochemische Analyse
Biochemical Properties
1-(Piperidin-4-ylmethyl)imidazolidin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions . For instance, it may interact with receptor tyrosine kinases, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex .
Cellular Effects
The effects of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can impact gene expression by interacting with transcription factors or epigenetic modifiers .
Molecular Mechanism
At the molecular level, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can influence gene expression by binding to DNA or RNA, thereby modulating transcription or translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can change over time due to its stability and degradation . The compound is relatively stable under normal storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 1-(Piperidin-4-ylmethyl)imidazolidin-2-one can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against stress. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
1-(Piperidin-4-ylmethyl)imidazolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors . It may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, thereby influencing metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, 1-(Piperidin-4-ylmethyl)imidazolidin-2-one is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of 1-(Piperidin-4-ylmethyl)imidazolidin-2-one is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the compound could localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence energy metabolism .
Eigenschaften
IUPAC Name |
1-(piperidin-4-ylmethyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c13-9-11-5-6-12(9)7-8-1-3-10-4-2-8/h8,10H,1-7H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKJABMNDXCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083368-89-1 | |
| Record name | 1-[(piperidin-4-yl)methyl]imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















